molecular formula C14H15N5O2 B2411784 1-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide CAS No. 2034550-14-4

1-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2411784
CAS No.: 2034550-14-4
M. Wt: 285.307
InChI Key: NQXBFQDMWTVENY-UHFFFAOYSA-N
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Description

1-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide is a complex organic compound that features a pyrrole ring and an oxadiazole ring

Properties

IUPAC Name

1-methyl-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c1-18-7-3-5-10(18)13-16-12(21-17-13)9-15-14(20)11-6-4-8-19(11)2/h3-8H,9H2,1-2H3,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXBFQDMWTVENY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=CN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the pyrrole ring, followed by the introduction of the oxadiazole ring through cyclization reactions. Specific reagents and catalysts are used to facilitate these transformations under controlled conditions of temperature and pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds similar to 1-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide exhibit significant antimicrobial properties. For instance, research involving the synthesis and characterization of new oxadiazole derivatives has shown promising antibacterial effects against strains like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

Cancer Treatment

The compound's potential in cancer treatment is highlighted by its ability to interact with specific cellular pathways. Coordination complexes formed with metals derived from similar compounds have been investigated for their efficacy in targeting cancer cells . The incorporation of oxadiazole derivatives into drug design has been linked to enhanced anticancer activity through mechanisms such as apoptosis induction.

Anti-inflammatory Properties

The compound's structural characteristics suggest it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Preliminary studies have indicated that related compounds can effectively inhibit COX-1 and COX-2 activities . This positions the compound as a candidate for developing anti-inflammatory medications.

Molecular Docking Studies

Molecular docking studies are essential for predicting how this compound interacts with biological targets. Computational analyses have shown that the compound can form stable complexes with various proteins involved in disease pathways. For example, docking simulations have indicated favorable binding affinities to targets associated with cancer and inflammation .

Case Studies

Several case studies have focused on the synthesis and evaluation of similar compounds:

  • Synthesis and Characterization : A study synthesized novel 5-(pyridine-2-yl)-1,3,4-oxadiazol derivatives and evaluated their antibacterial properties using disc diffusion methods. The results indicated that certain derivatives exhibited strong antimicrobial activity .
  • Biological Assays : Another research effort involved assessing the biological activity of pyrrole-based compounds against multiple microbial strains. The findings supported the hypothesis that modifications to the pyrrole structure could enhance antimicrobial efficacy .

Data Summary

Application AreaFindingsReferences
Antimicrobial ActivityEffective against S. aureus, E. coli, and C. albicans
Cancer TreatmentInduces apoptosis; effective coordination with metal complexes
Anti-inflammatoryInhibits COX enzymes; potential for anti-inflammatory drugs
Molecular DockingFavorable binding to disease-related proteins

Mechanism of Action

The mechanism of action of 1-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use in research or therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrrole-2-carboxamide: A simpler analog with a single pyrrole ring.

    1-methyl-1H-oxadiazole-5-ylmethyl: A compound featuring the oxadiazole ring without the pyrrole component.

Uniqueness

1-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide is unique due to the combination of the pyrrole and oxadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile applications and interactions that are not possible with simpler analogs.

Biological Activity

The compound 1-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide represents a novel class of pyrrole-based derivatives that have garnered attention for their potential biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, focusing on its antibacterial, antifungal, and anticancer properties.

Synthesis and Characterization

The synthesis of the compound involves a multi-step process starting from readily available pyrrole derivatives. The key steps include:

  • Formation of the Oxadiazole Moiety : The oxadiazole ring is synthesized through cyclocondensation reactions involving hydrazine derivatives and carbonyl compounds.
  • Amide Bond Formation : The final product is obtained by coupling the oxadiazole derivative with a carboxylic acid derivative of pyrrole.

Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry confirm the structure and purity of the compound.

Antibacterial Activity

Recent studies have demonstrated that pyrrole derivatives exhibit significant antibacterial properties. For instance, a related pyrrole compound showed minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli in the range of 3.12 to 12.5 µg/mL . The specific antibacterial activity of our target compound is currently under investigation; however, preliminary data suggest it may exhibit comparable or enhanced activity due to structural similarities with known active compounds.

CompoundMIC (µg/mL)Target Pathogen
Pyrrole Derivative A3.12Staphylococcus aureus
Pyrrole Derivative B12.5Escherichia coli

Antifungal Activity

The antifungal potential of similar pyrrole derivatives has been evaluated against various fungal strains. For example, compounds derived from 1-methylpyrrole demonstrated significant activity against Candida albicans with IC50 values ranging from 5 to 15 µg/mL . The target compound's antifungal activity is yet to be quantified but is expected to follow similar trends based on its structural attributes.

Anticancer Activity

The anticancer properties of pyrrole-based compounds are particularly promising. Studies have shown that certain pyrrole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . The target compound’s mechanism of action may involve modulation of key signaling pathways associated with cell survival and proliferation.

Case Studies

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of oxadiazole-pyrrole hybrids and tested their biological activities. One derivative demonstrated potent activity against human breast cancer cells (MCF-7) with an IC50 value of 10 µM . This highlights the potential of our target compound in anticancer drug development.

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